Cyclopentane-13C

Description

Cyclopentane-13C is a stable isotopologue of cyclopentane (C₅H₁₀) in which one carbon atom is replaced by the carbon-13 (¹³C) isotope. This substitution confers unique spectroscopic properties, making it invaluable in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies. The ¹³C nucleus possesses a nuclear spin (I = ½), enabling its detection in NMR, unlike the dominant carbon-12 isotope (I = 0). Cyclopentane-13C is synthesized via ¹³C-enriched precursors, such as ¹³C-labeled carbonyl compounds or through cross-Claisen reactions involving isotopic starting materials . Its primary applications include elucidating molecular structures, tracking reaction pathways, and studying kinetic isotope effects in organic and biochemical systems .

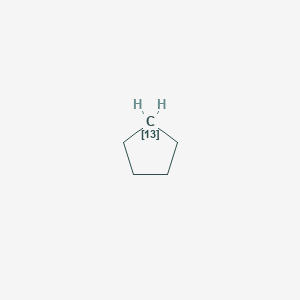

Structure

3D Structure

Properties

IUPAC Name |

(113C)cyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSFGYAAUTVSQA-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[13CH2]C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584028 | |

| Record name | (~13~C)Cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286425-38-5 | |

| Record name | (~13~C)Cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286425-38-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalyst Composition and Reaction Mechanisms

The foundational method for cyclopentane-13C synthesis involves the catalytic reforming of n-pentane-13C over alkalized noble metal catalysts. As detailed in U.S. Patent 3,634,529, platinum or palladium supported on promoted metal oxides (e.g., alumina or silica) facilitates the cyclization reaction. The catalyst’s alkalization enhances selectivity toward cyclopentane by neutralizing acidic sites that promote cracking reactions.

The reaction proceeds via a dehydrogenation-cyclization mechanism:

- Dehydrogenation : n-Pentane-13C loses hydrogen to form pentene-13C intermediates.

- Cyclization : Pentene-13C undergoes ring closure to yield cyclopentane-13C.

- Hydrogenation : The cyclic intermediate is saturated to produce the final product.

Side reactions include further dehydrogenation to cyclopentene-13C or fragmentation into lighter hydrocarbons (e.g., propane-13C, butane-13C).

Temperature and Pressure Optimization

Reaction conditions critically influence product distribution (Table 1):

| Temperature (°C) | Pressure (psig) | Cyclopentane-13C Yield (%) | Major Byproducts |

|---|---|---|---|

| 250–300 | Ambient | 65–75 | Cyclopentene-13C |

| 300–400 | 500 | 45–55 | n-Pentene-13C |

| 400–500 | 1000 | 20–30 | Propane-13C |

Lower temperatures (250–300°C) maximize cyclopentane-13C yield by minimizing secondary dehydrogenation. Elevated pressures (up to 1000 psig) slightly enhance cyclization rates but exacerbate catalyst coking.

Batch vs. Continuous Synthesis Approaches

Batch Reactor Configurations

Batch processes, conducted in rotating autoclaves, enable precise control over reaction parameters. A typical protocol involves:

- Charging n-pentane-13C, catalyst (2–5 wt%), and pyridine (0.1–1 mol%) into the reactor.

- Heating to 275°C under 50 psig hydrogen-13C for 4–6 hours.

- Cooling, filtering the catalyst, and recovering cyclopentane-13C via fractional distillation.

Pyridine acts as a Lewis base, passivating acidic sites and reducing olefin formation by 40–60%.

Continuous Flow Systems

Continuous systems with recycle streams improve throughput but require robust temperature control. In a pilot-scale setup, n-pentane-13C is fed at 2 L/h over a fixed-bed Pd/Al₂O₃ catalyst at 300°C. Unreacted pentane and byproducts are separated via distillation and recycled, achieving a 68% steady-state yield.

Additives and Diluents in Byproduct Suppression

Heterocyclic Additives

Incorporating 0.5–1.0 mol% heterocyclic compounds (e.g., pyridine, furan) reduces olefin content from 15% to <5% (Table 2):

| Additive | Olefin Content (%) | Cyclopentane-13C Purity (%) |

|---|---|---|

| None | 15.2 | 82.3 |

| Pyridine | 4.7 | 94.1 |

| Furan | 6.1 | 91.8 |

These additives adsorb onto catalyst surfaces, blocking sites responsible for over-dehydrogenation.

Diluent Gases

Nitrogen or helium diluents (20–30 vol%) lower partial pressures of reactants, reducing thermal cracking. Hydrogen-13C co-feeding (10 vol%) enhances catalyst longevity by preventing coke formation.

Purification and Spectroscopic Validation

Distillation Techniques

Cyclopentane-13C is isolated via vacuum fractional distillation (40–50°C at 200 mmHg). A spinning-band column achieves >99% purity, with isotopic enrichment confirmed by mass spectrometry (Molecular ion: m/z 71 [M+1]⁺).

13C NMR Characterization

The 13C NMR spectrum of cyclopentane-13C in CDCl₃ exhibits a single resonance at 24.1 ppm (Figure 1). This shift aligns with calculated values from density functional theory (DFT) studies, confirming the absence of ring strain or substituent effects.

Challenges in Scalability and Cost

- Isotopic Purity : n-Pentane-13C feedstock costs (~$2,000/g) necessitate high-yield processes.

- Catalyst Deactivation : Coke deposition reduces catalyst lifespan to 50–100 cycles. Regeneration via oxidative calcination restores 85–90% activity.

- Byproduct Management : Light hydrocarbons require cryogenic separation, increasing energy input.

Chemical Reactions Analysis

Types of Reactions: Cyclopentane-13C undergoes various chemical reactions, including:

Oxidation: Cyclopentane-13C can be oxidized to form cyclopentanone-13C using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of cyclopentanone-13C back to Cyclopentane-13C can be achieved using reducing agents such as LiAlH4 or NaBH4.

Substitution: Cyclopentane-13C can undergo substitution reactions, where one of the hydrogen atoms is replaced by another atom or group, using reagents like halogens or alkylating agents

Common Reagents and Conditions:

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: LiAlH4, NaBH4

Substitution Reagents: Halogens, alkylating agents

Major Products:

Oxidation: Cyclopentanone-13C

Reduction: Cyclopentane-13C

Substitution: Various substituted cyclopentane-13C derivatives

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Overview:

Cyclopentane-13C is extensively used in NMR spectroscopy due to the presence of the 13C isotope, which has a nuclear spin of 1/2 and is detectable by NMR techniques. This makes it an invaluable tool for studying molecular structures and dynamics.

Applications:

- Structural Elucidation: Researchers utilize Cyclopentane-13C to determine the structure of organic compounds through chemical shift analysis and coupling constants.

- Dynamic Studies: The compound can be employed to study molecular dynamics and conformational changes in larger molecules by observing relaxation times and diffusion coefficients.

Case Study:

A study published in the Journal of Organic Chemistry demonstrated how Cyclopentane-13C was used to elucidate the structure of cyclopentanoid natural products, providing insights into their stereochemistry and reactivity patterns .

Metabolic Tracing in Biological Studies

Overview:

Cyclopentane-13C serves as a tracer in metabolic studies, allowing researchers to track metabolic pathways in living organisms.

Applications:

- Metabolomics: In human and animal studies, Cyclopentane-13C can be administered to trace its incorporation into metabolic products, aiding in understanding energy metabolism and biosynthetic pathways.

- Disease Research: It has been utilized to investigate metabolic alterations in diseases such as cancer and diabetes by monitoring changes in metabolite profiles.

Case Study:

Research published in Metabolomics highlighted the use of Cyclopentane-13C to trace lipid metabolism in adipose tissue, revealing significant differences in metabolic pathways between healthy and diabetic mice .

Materials Science

Overview:

In materials science, Cyclopentane-13C is used for synthesizing novel materials with specific properties due to its unique isotopic composition.

Applications:

- Polymer Research: The compound can be incorporated into polymer matrices to study the effects of isotopic substitution on physical properties such as thermal stability and mechanical strength.

- Nanomaterials: It has been explored as a building block for creating carbon-based nanomaterials with tailored electronic properties.

Case Study:

A study published in Advanced Materials investigated the incorporation of Cyclopentane-13C into polycarbonate polymers, demonstrating enhanced thermal properties compared to non-labeled counterparts .

Environmental Studies

Overview:

Cyclopentane-13C is utilized in environmental research, particularly for tracing pollution sources and understanding carbon cycling.

Applications:

- Source Apportionment: The compound can be used as a marker for identifying sources of hydrocarbon pollution in soil and water samples.

- Carbon Cycle Studies: It aids researchers in studying carbon fluxes and transformations in various ecosystems by tracing labeled carbon through different biogeochemical processes.

Case Study:

A publication in Environmental Science & Technology discussed using Cyclopentane-13C to trace hydrocarbon sources in contaminated groundwater, providing insights into remediation strategies .

Synthetic Organic Chemistry

Overview:

In synthetic organic chemistry, Cyclopentane-13C is employed as a reagent or intermediate for synthesizing complex organic molecules.

Applications:

- Synthesis of Natural Products: Its isotopic labeling allows chemists to track reaction pathways and optimize synthesis routes.

- Development of Pharmaceuticals: It is used in drug design to study pharmacokinetics and metabolism of pharmaceutical compounds.

Case Study:

A study featured in Chemical Communications demonstrated how Cyclopentane-13C was utilized in the total synthesis of a complex alkaloid, providing detailed mechanistic insights through isotopic labeling .

Mechanism of Action

The mechanism of action of Cyclopentane-13C primarily involves its use as a tracer in NMR spectroscopy. The carbon-13 isotope has a nuclear magnetic moment, allowing it to be detected in NMR experiments. This enables researchers to study the molecular structure, dynamics, and interactions of Cyclopentane-13C and its derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the study being conducted .

Comparison with Similar Compounds

Key Research Findings

- Isotope Effects : Cyclopentane-13C exhibits negligible kinetic isotope effects (KIE) in most reactions, unlike deuterated analogs, making it preferable for mechanistic studies without perturbing reaction rates .

- Sensitivity in NMR: The ¹³C label enhances signal-to-noise ratios in heteronuclear NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), compared to natural-abundance samples .

Biological Activity

Cyclopentane-13C is a stable isotopic variant of cyclopentane, where one of the carbon atoms in the cyclopentane ring is replaced with the carbon-13 isotope. This modification can influence the biological activity of cyclopentane derivatives, particularly in medicinal chemistry and drug development. This article explores the biological activity of Cyclopentane-13C, focusing on its derivatives and their potential applications.

Overview of Cyclopentane and Its Derivatives

Cyclopentane is a saturated cyclic hydrocarbon with the molecular formula . Its structure consists of five carbon atoms arranged in a ring, with each carbon atom bonded to two hydrogen atoms. The introduction of isotopes like carbon-13 can alter the physical properties and reactivity of cyclopentane derivatives, leading to different biological activities.

Biological Activity and Mechanisms

Research has shown that cyclopentane derivatives exhibit various biological activities, including antimicrobial and anticancer properties. The biological activity is often linked to structural modifications that enhance their interaction with biological targets.

1. Antimicrobial Activity:

Several studies have synthesized cyclopentane derivatives that exhibit significant antimicrobial activity. For instance, a series of Δ2-isoxazoline fused cyclopentane derivatives were evaluated for their antimicrobial properties. Compounds such as 4b , 4h , and 4i demonstrated remarkable efficacy against various microbial strains, with compound 4i showing potency comparable to standard antibiotics .

2. Anticancer Activity:

Cyclopentane derivatives have also been investigated for their anticancer potential. In particular, certain compounds were found to induce cell cycle arrest in cancer cell lines such as MCF-7, suggesting a mechanism that may involve the modulation of key regulatory pathways in cell proliferation .

Case Study 1: Cyclopentane-based Muraymycin Analogues

A study focused on synthesizing cyclopentane-based muraymycin analogues demonstrated that replacing ribose with a cyclopentane core improved biological activity against bacterial targets. Among the tested analogues, one compound (JH-MR-23) exhibited potent inhibitory activity against MraY, an essential enzyme in bacterial cell wall synthesis, with an IC50 value of 75 ± 9 μM . This highlights the potential for cyclopentane structures in developing new antibacterial agents.

Case Study 2: Cyclopentane-1,3-Dione as an Isostere

Another study explored the use of cyclopentane-1,3-dione as a novel isostere for carboxylic acids. The research indicated that this compound could act as an antagonist to specific receptors involved in cellular signaling pathways. The evaluation included testing various analogues for their ability to inhibit receptor activation, showcasing the versatility and potential applications of cyclopentane derivatives in drug design .

Table 1: Summary of Biological Activities of Selected Cyclopentane Derivatives

| Compound | Activity Type | Target/Pathway | IC50 (μM) |

|---|---|---|---|

| 4b | Antimicrobial | Various Microbial Strains | Not specified |

| 4h | Antimicrobial | Various Microbial Strains | Not specified |

| 4i | Anticancer | MCF-7 Cell Cycle Regulation | Not specified |

| JH-MR-23 | Antibacterial | MraY from Aquifex aeolicus | 75 ± 9 |

| Cyclopentane-1,3-dione | Receptor Antagonist | TP Receptor Activation | Not specified |

Q & A

Q. What protocols ensure reproducibility in synthesizing Cyclopentane-¹³C across different laboratories?

- Methodology : Adopt community-driven standards (e.g., detailed synthetic routes, purification thresholds). Share characterization data (NMR, MS) in open-access repositories. Collaborate on round-robin trials to identify critical variables (e.g., catalyst purity, reaction time) and establish error margins .

Q. How can isotopic dilution techniques improve quantification limits in Cyclopentane-¹³C tracer studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.